molecular formula C16H14ClN3O3S B2412857 1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole CAS No. 931967-35-0

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2412857
CAS No.: 931967-35-0
M. Wt: 363.82
InChI Key: VFQUFCVJSQWVTC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenylhydrazine and 4-methoxybenzenesulfonyl chloride.

    Formation of Hydrazone: 4-chlorophenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.

    Sulfonylation: The triazole ring is then sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and triazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazole: Lacks the sulfonyl group, resulting in different chemical and biological properties.

    1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole: Lacks the chlorophenyl group, affecting its reactivity and applications.

    1-(4-chlorophenyl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazole: Similar structure but without the methyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methoxyphenyl)sulfonyl-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-11-16(18-19-20(11)13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQUFCVJSQWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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